Cas no 2181779-97-3 (5-Bromo-8-(dibromomethyl)-7-fluoroquinoline)

5-Bromo-8-(dibromomethyl)-7-fluoroquinoline is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring bromine and fluorine substituents, enhances reactivity and selectivity, making it a valuable intermediate for synthesizing complex heterocyclic compounds. The dibromomethyl group at the 8-position offers versatility for further functionalization, while the 7-fluoro substitution improves metabolic stability. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, owing to its ability to modulate electronic and steric properties. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its stability under standard conditions further supports its utility in diverse chemical transformations.
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline structure
2181779-97-3 structure
商品名:5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
CAS番号:2181779-97-3
MF:C10H5Br3FN
メガワット:397.863803625107
CID:4639413

5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 化学的及び物理的性質

名前と識別子

    • 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
    • インチ: 1S/C10H5Br3FN/c11-6-4-7(14)8(10(12)13)9-5(6)2-1-3-15-9/h1-4,10H
    • InChIKey: JVWRQTVMXFTJQE-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(Br)C=C(F)C=2C(Br)Br)C=CC=1

5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1139663-5g
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
2181779-97-3 98%
5g
¥8673.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1139663-1g
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
2181779-97-3 98%
1g
¥2710.00 2023-11-21

5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 関連文献

5-Bromo-8-(dibromomethyl)-7-fluoroquinolineに関する追加情報

Introduction to 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline (CAS No. 2181779-97-3) and Its Emerging Applications in Chemical Biology

The compound 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline (CAS No. 2181779-97-3) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and drug discovery. Its unique structural features, characterized by the presence of bromine and fluorine substituents on a quinoline backbone, endow it with remarkable chemical diversity and biological activity. This introduction delves into the compound's structural attributes, its potential applications in medicinal chemistry, and recent advancements in its utilization within academic and industrial research.

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline stands out due to its dual halogenation at the 5- and 8-positions, which enhances its reactivity and binding affinity to biological targets. The bromine atoms provide sites for further functionalization via cross-coupling reactions, while the fluorine atom introduces metabolic stability and lipophilicity, key factors in drug design.

Recent studies have highlighted the compound's potential as a scaffold for developing novel therapeutic agents. For instance, researchers have explored its interactions with bacterial enzymes, demonstrating its efficacy in inhibiting DNA gyrase and topoisomerase II, which are critical targets in combating antibiotic-resistant infections. The dibromomethyl group at the 8-position serves as a versatile handle for constructing more complex molecules, enabling the synthesis of derivatives with enhanced pharmacological properties.

The incorporation of fluorine into the quinoline ring has been particularly noteworthy in recent years. Fluorinated quinolines exhibit improved pharmacokinetic profiles due to their favorable solubility and reduced susceptibility to enzymatic degradation. This has spurred interest in developing 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline-based compounds as candidates for next-generation antibiotics and anticancer drugs. Notably, preclinical trials have shown promising results in animal models, where derivatives of this compound have demonstrated potent activity against multidrug-resistant pathogens.

In addition to its antimicrobial applications, 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline has been investigated for its role in modulating inflammatory pathways. Emerging evidence suggests that quinoline derivatives can interfere with signaling cascades involved in chronic inflammation, offering potential therapeutic benefits for conditions such as rheumatoid arthritis and atherosclerosis. The bromine substituents facilitate modifications that allow for targeted interactions with specific protein kinases and transcription factors, thereby modulating inflammatory responses.

The synthetic accessibility of 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline is another factor contributing to its popularity in research circles. The compound can be readily synthesized through multi-step organic transformations starting from commercially available precursors. Advances in synthetic methodologies have further streamlined its production, making it more feasible for large-scale applications in drug discovery programs. The ability to introduce diverse functional groups at strategic positions on the quinoline core allows chemists to tailor the compound's properties for specific biological targets.

Future directions in the study of 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline may focus on exploring its potential as an intermediate in the development of PROTAC (Proteolysis Targeting Chimera) agents. PROTACs are novel molecular tools designed to induce the degradation of disease-causing proteins through targeted proteolysis. The structural versatility of this compound makes it an attractive candidate for generating PROTACs against challenging therapeutic targets such as protein-protein interactions implicated in cancer and neurodegenerative diseases.

The integration of computational chemistry and machine learning techniques has also accelerated the discovery process for 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline derivatives. These tools enable researchers to predict binding affinities and optimize molecular structures with unprecedented precision. By leveraging large datasets of known bioactive compounds, computational models can identify novel analogs with enhanced potency and selectivity. This interdisciplinary approach has already led to several high-profile successes in identifying lead compounds for clinical development.

In conclusion,5-Bromo-8-(dibromomethyl)-7-fluoroquinoline (CAS No. 2181779-97-3) represents a structurally intriguing molecule with significant potential across multiple domains of chemical biology and drug discovery. Its unique halogenation pattern provides ample opportunities for further derivatization, while its established biological activities underscore its utility as a scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量